molecular formula C21H24N4O3 B2395073 (E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea CAS No. 941941-31-7

(E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea

Cat. No. B2395073
CAS RN: 941941-31-7
M. Wt: 380.448
InChI Key: CLJOCSJGPVEUDA-LYBHJNIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea is a useful research compound. Its molecular formula is C21H24N4O3 and its molecular weight is 380.448. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Damage Studies

Research has indicated that ethoxyquin, a related compound to the one , can induce DNA damage. For instance, Blaszczyk's study revealed DNA fragmentation caused by ethoxyquin in human lymphocytes, suggesting potential genotoxic effects (Blaszczyk, 2006).

Antioxidant and Preservative Use

Ethoxyquin, a compound structurally similar to (E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea, is widely used as an antioxidant in animal feeds and can be carried over to food products of animal origin. Studies by Blaszczyk et al. have highlighted the safety and harmful effects of ethoxyquin in animals and humans (Blaszczyk, Skolimowski, & Materac, 2006).

Impact on Mitochondrial Respiratory Chain

Ethoxyquin has been shown to inhibit electron transport in the mitochondrial respiratory chain. Reyes et al. discovered that ethoxyquin could induce a strong concentration-dependent inhibition in preparations of intact liver mitochondria or submitochondrial particles (Reyes, Hernández, Melendez, & Gómez-Lojero, 1995).

Inhibition of Orexin-1 Receptor

Compounds similar to the one have been used to study the inhibition of the orexin-1 receptor, which plays a role in arousal-related processes, including stress. The study by Bonaventure et al. on a selective orexin-1 receptor antagonist highlighted its potential in treating psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).

Genotoxicity Modulation

Research has also explored the modulation of genotoxicity by compounds like ethoxyquin. A study by Skolimowski et al. demonstrated how certain compounds could reduce DNA damage induced by ethoxyquin, suggesting potential applications in mitigating genotoxic effects (Skolimowski, Cieslinska, Zák, Osiecka, & Blaszczyk, 2010).

properties

IUPAC Name

1-[3-(3-ethoxypropyl)-2-oxoquinazolin-4-yl]-3-(4-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-3-28-14-6-13-25-19(17-7-4-5-8-18(17)23-21(25)27)24-20(26)22-16-11-9-15(2)10-12-16/h4-5,7-12H,3,6,13-14H2,1-2H3,(H2,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDONLGFRULBJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea

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